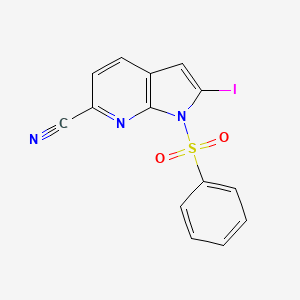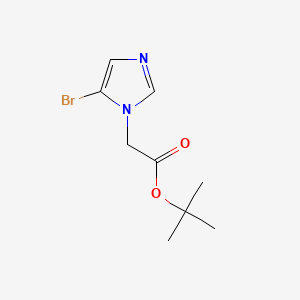
4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene” is an organic compound with the molecular formula C11H14FNO3 . It has a molecular weight of 227.24 . The IUPAC name for this compound is 5-fluoro-2-nitrophenyl 1-methylbutyl ether .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14FNO3/c1-3-4-8(2)16-11-7-9(12)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3 . This compound has a complexity of 232 and a topological polar surface area of 55Ų .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 227.24 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Nucleophilic Substitution
Research into fluorinated nitrobenzene derivatives often focuses on their synthesis through nucleophilic aromatic substitution. For instance, the preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene illustrates the utility of these compounds in generating novel (pentafluorosulfanyl)benzenes with disubstitution patterns, offering pathways to explore chemical space not accessible through other means (Javier Ajenjo et al., 2016).
Direct Amination
Direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution highlights another avenue of research, where compounds are used as precursors for synthesizing SF5-containing heterocycles. These processes demonstrate the compound's role in developing new materials and molecules with potential applications in pharmaceuticals and agrochemicals (Tereza Pastýříková et al., 2012).
PET Imaging Applications
In the realm of medical imaging, fluorinated derivatives serve as precursors for the synthesis of radiotracers for positron emission tomography (PET). For example, the synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor underscores the importance of such compounds in developing diagnostic tools (Min Wang et al., 2014).
Antimicrobial Agents
The antimicrobial activity of various fluorinated compounds, including those with nitro groups, has been a subject of interest. Research into (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones has shown that these molecules exhibit potent activity against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents (K. Liaras et al., 2011).
Eigenschaften
IUPAC Name |
4-fluoro-1-nitro-2-pentan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-3-4-8(2)16-11-7-9(12)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGXWZCNPSMBQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716519 |
Source


|
| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-41-1 |
Source


|
| Record name | Benzene, 4-fluoro-2-(1-methylbutoxy)-1-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B566949.png)







